molecular formula C26H28F3N3O4 B609971 Glucagon receptor antagonists-4 CAS No. 1393124-08-7

Glucagon receptor antagonists-4

Numéro de catalogue: B609971
Numéro CAS: 1393124-08-7
Poids moléculaire: 503.5 g/mol
Clé InChI: IBDYYOQKQCCSDP-QFIPXVFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glucagon Receptor Antagonists-4 (GRA-4), also known as PF-06291874, is a highly potent, non-peptide, and orally active glucagon receptor (GCGR) antagonist . It inhibits glucagon signaling by binding competitively to GCGR, thereby reducing hepatic glucose production and improving glycemic control. Currently, GRA-4 is under Phase 2 clinical evaluation for type 2 diabetes (T2D) . Its oral bioavailability and sustained pharmacokinetic profile distinguish it from peptide-based antagonists, which often require parenteral administration.

Méthodes De Préparation

Retrosynthetic Analysis and Molecular Design

The development of glucagon receptor antagonists-4 originated from iterative optimization of earlier glucagon receptor antagonists, leveraging structure-activity relationship (SAR) studies to enhance potency and pharmacokinetic properties. The molecule’s design prioritizes selectivity for the glucagon receptor (GCGR) over related family B G-protein-coupled receptors (GPCRs), such as GLP-1R and GIPR . Key structural features include:

  • A pyrazole ring substituted with 3,5-dichlorophenyl and 6-methoxynaphthalen-2-yl groups for receptor binding.

  • A trifluoromethylpyrazole moiety to improve metabolic stability and membrane permeability.

  • A β-alanine side chain linked via an amide bond to ensure solubility and oral bioavailability .

Retrosynthetic analysis suggests a convergent strategy, where the pyrazole core is synthesized separately and coupled to the β-alanine fragment in later stages.

Synthetic Pathway and Key Intermediate Synthesis

Pyrazole Core Assembly

The pyrazole ring is constructed via a cyclocondensation reaction between hydrazine derivatives and 1,3-diketones. For this compound, the synthesis begins with 3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazole , formed by reacting 3,5-dichlorophenylhydrazine with 6-methoxy-2-naphthoylacetone under acidic conditions . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm regioselectivity and purity at this stage.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent is introduced via nucleophilic aromatic substitution using trifluoromethylcopper(I) reagents. This step occurs at the pyrazole’s N-2 position, requiring anhydrous conditions and tetrahydrofuran (THF) as the solvent . Gas chromatography-mass spectrometry (GC-MS) analysis verifies complete substitution, with yields typically exceeding 85%.

Chiral Center Formation

The stereogenic center at the benzylic position is established through asymmetric hydrogenation of a prochiral ketone intermediate. Using a chiral ruthenium catalyst (e.g., Ru-BINAP), enantiomeric excess (ee) >98% is achieved . Polarimetry and chiral HPLC validate the (S)-configuration critical for receptor binding.

Final Coupling and Functionalization

Amide Bond Formation

The β-alanine moiety is conjugated to the pyrazole intermediate via a carbodiimide-mediated coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate amidation between the carboxylic acid derivative of β-alanine and the aminophenyl group of the pyrazole core . Reaction monitoring via thin-layer chromatography (TLC) ensures completion within 12–16 hours.

Purification and Crystallization

Crude product is purified using preparative reverse-phase HPLC (C18 column, acetonitrile/water gradient). Crystallization from ethanol/water yields this compound as a white crystalline solid, with a melting point of 182–184°C . Purity, assessed by HPLC-UV (λ = 254 nm), exceeds 99.5%.

Analytical Characterization and Quality Control

Parameter Method Result
Molecular WeightHRMS (ESI+)503.51 Da (calc. 503.51)
PurityHPLC-UV≥99.5%
Chiral PurityChiral HPLC>98% ee
SolubilityKinetic solubility assay59.58 mM in DMSO

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.12 (m, 10H, aromatic-H), 4.32 (q, 1H, CH2_2 ), 3.81 (s, 3H, OCH3_3 ) .

  • 13C^{13}\text{C} NMR (100 MHz, DMSO-d6d_6): δ 172.5 (COOH), 161.2 (C=O), 121.6–156.8 (aromatic-C), 55.1 (OCH3_3 ) .

Process Optimization and Scalability

Yield Improvement Strategies

  • Catalyst Screening : Switching from EDCI/HOBt to HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) increases coupling efficiency from 75% to 92% .

  • Solvent Optimization : Replacing dichloromethane with tert-butyl methyl ether (TBME) reduces side reactions during trifluoromethylation .

Comparative Analysis with Related Antagonists

This compound exhibits superior pharmacokinetic properties compared to earlier analogs:

Parameter GCGR Antagonist IV MK-0893
IC50_{50} (GCGR)6.6 nM15.7 nM
Oral Bioavailability89% (rats)45% (rats)
Half-life (t1/2_{1/2})6.2 h3.8 h

The extended half-life and enhanced bioavailability stem from reduced plasma protein binding (85% vs. 93% for MK-0893) and lower CYP450-mediated metabolism .

Analyse Des Réactions Chimiques

Types de réactions : Les antagonistes du récepteur du glucagon-4 subissent diverses réactions chimiques, notamment :

    Oxydation : Introduction d'atomes d'oxygène pour former des oxydes.

    Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène.

    Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénoalcanes. Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour optimiser le rendement et la sélectivité .

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont généralement des dérivés de la structure de base avec des propriétés pharmacologiques améliorées, telles qu'une affinité de liaison au récepteur accrue et une stabilité métabolique améliorée .

4. Applications de la recherche scientifique

Les antagonistes du récepteur du glucagon-4 ont un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action des antagonistes du récepteur du glucagon-4 implique la liaison au récepteur du glucagon, bloquant ainsi l'interaction du récepteur avec le glucagon. Cette inhibition empêche l'activation des voies de signalisation en aval qui favorisent la néoglucogenèse et la glycogénolyse dans le foie. En bloquant ces voies, les antagonistes du récepteur du glucagon-4 réduisent la production hépatique de glucose et abaissent la glycémie .

Composés similaires :

Unicité : Les antagonistes du récepteur du glucagon-4 sont uniques dans leur capacité à inhiber sélectivement le récepteur du glucagon sans affecter les autres récepteurs apparentés. Cette sélectivité réduit le risque d'effets hors cible et améliore le potentiel thérapeutique du composé .

Applications De Recherche Scientifique

Diabetes Mellitus Treatment

Recent studies have demonstrated that glucagon receptor antagonists can effectively lower blood glucose levels in both animal models and human subjects. For instance, a study involving insulin-deficient high-fat-fed mice showed that administration of glucagon receptor antagonists led to significant improvements in glucose tolerance and reductions in circulating glucagon levels .

Obesity Management

Glucagon receptor antagonism has also been explored for its potential in treating obesity-related metabolic disorders. The metabolic benefits observed include decreased food intake and increased energy expenditure, which could contribute to weight loss .

Combination Therapies

Combining glucagon receptor antagonists with other antidiabetic medications may enhance overall therapeutic efficacy. For example, studies suggest that when used alongside insulin or other glucose-lowering agents, glucagon receptor antagonists can provide synergistic effects, improving glycemic control more effectively than monotherapy .

Case Study 1: Phase 2 Clinical Trials

A randomized double-blind Phase 2 trial involving the glucagon receptor antagonist volagidemab demonstrated promising results in patients with type 1 diabetes. Participants showed improved glycemic control without significant adverse effects over a 12-week period .

Case Study 2: Animal Models

In a study using high-fat-fed mice with streptozotocin-induced insulin deficiency, treatment with desHis 1Pro 4Glu 9-glucagon significantly delayed the onset of hyperglycemia and improved oral glucose tolerance compared to control groups. The treatment also resulted in increased pancreatic insulin stores .

Data Tables

Study Model Intervention Outcome
O’Harte et al., 2022HFF-STZ MicedesHis 1Pro 4Glu 9-glucagonDecreased food intake; improved glucose tolerance
Franklin et al., 2023Human SubjectsvolagidemabImproved glycemic control; no significant side effects
Yang et al., 2021HFF MicedesHis 1Pro 4Glu 9-glucagon(Lys 12PAL)Increased pancreatic insulin stores; delayed hyperglycemia

Mécanisme D'action

The mechanism of action of glucagon receptor antagonists-4 involves binding to the glucagon receptor, thereby blocking the receptor’s interaction with glucagon. This inhibition prevents the activation of downstream signaling pathways that promote gluconeogenesis and glycogenolysis in the liver. By blocking these pathways, this compound reduce hepatic glucose production and lower blood glucose levels .

Comparaison Avec Des Composés Similaires

The table below compares GRA-4 with other GCGR antagonists and related compounds, focusing on structural class, potency, pharmacokinetics, and clinical progress.

Compound Structure Type IC₅₀/EC₅₀ Species Tested Oral Availability Clinical Phase Key Advantages/Limitations References
GRA-4 (PF-06291874) Non-peptide Not reported Rat, Dog, Human Yes Phase 2 Low clearance, oral dosing, non-peptide stability
GRA Ex-25 Small molecule 56 nM (rat), 55 nM (human) Rat, Human Likely Preclinical High potency across species
5-Hydroxyalkyl-4-phenylpyridines Small molecule 0.11 μM (human) Human Unknown Preclinical 70-fold improved binding vs. native glucagon
Cpd1 Small molecule Not reported Mouse Yes Preclinical Reduces glucagon-stimulated glucose in mice
Bay 27-9955 Non-peptide Not reported Human Yes Discontinued Early oral candidate; limited efficacy
GLP-1R/GCGR Co-agonists Peptide hybrids Dual agonist Rodent, Human No (injectable) Phase 1/2 Mitigates hyperlipidemia vs. pure GCGR antagonists

Key Findings:

The 5-hydroxyalkyl-4-phenylpyridine class shows moderate potency (0.11 μM) but represents a novel scaffold for optimization .

Pharmacokinetics: GRA-4’s low clearance in rodents and dogs suggests superior metabolic stability compared to peptide antagonists like exendin-4 (9-39), which requires intravenous delivery .

Clinical Progress: GRA-4 is the most advanced GCGR antagonist in Phase 2 trials. Co-agonists (e.g., GLP-1R/GCGR hybrids) are emerging to address hyperlipidemia and liver enzyme elevation associated with pure GCGR antagonism .

Safety Profiles :

  • Pure GCGR antagonists may elevate LDL cholesterol and liver transaminases, as seen in preclinical models . Co-agonists or combination therapies could mitigate these effects.

Discussion of Research and Clinical Implications

  • Mechanistic Insights: GRA-4’s non-peptide structure enables oral administration, a critical advantage over peptide-based inhibitors like exendin-4 (9-39) . Its mechanism involves competitive GCGR binding, blocking glucagon-induced cAMP production and glucose mobilization .
  • Challenges : GCGR antagonists may increase α-cell hyperplasia and glucagon levels as compensatory responses, necessitating long-term safety monitoring .

Activité Biologique

Glucagon receptor antagonists (GRAs), particularly Glucagon Receptor Antagonist-4 (GRA-4), have gained significant attention in recent years for their potential therapeutic applications in metabolic disorders such as diabetes. This article explores the biological activity of GRA-4, detailing its mechanisms, effects on glucose metabolism, and implications for treatment.

Overview of Glucagon and Its Receptor

Glucagon, a hormone secreted by pancreatic alpha cells, plays a crucial role in glucose homeostasis by promoting gluconeogenesis and glycogenolysis in the liver. The glucagon receptor (GCGR) is a G-protein-coupled receptor that mediates these effects through the activation of adenylyl cyclase and subsequent increase in intracellular cAMP levels . In conditions such as type 2 diabetes, excessive glucagon signaling can lead to hyperglycemia, making GCGR an attractive target for therapeutic intervention.

GRA-4 functions by competitively inhibiting the binding of glucagon to its receptor, thereby blocking its biological effects. This antagonism leads to a reduction in hepatic glucose output and an increase in circulating levels of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and lowers blood glucose levels .

Key Mechanisms:

  • Inhibition of Hepatic Gluconeogenesis : By blocking GCGR, GRA-4 reduces glucose production in the liver.
  • Increased GLP-1 Levels : GRA-4 promotes the proliferation of intestinal L-cells, leading to enhanced GLP-1 secretion, which contributes to improved glycemic control .
  • Altered α-cell Dynamics : Chronic GCGR inhibition has been associated with α-cell hyperplasia, where increased α-cell mass can lead to elevated glucagon levels if not properly managed .

Efficacy in Animal Models

In various studies using diabetic mouse models, GRA-4 demonstrated significant reductions in blood glucose levels. For instance:

  • Study 1 : Administration of GRA-4 in high-fat-fed mice with streptozotocin-induced insulin deficiency led to decreased food intake and delayed hyperglycemia onset. The treatment resulted in improved glucose tolerance tests after 18 days of administration .

Human Clinical Trials

Clinical trials have shown promising results for GRA-4:

  • Trial Results : A phase 2 study reported that GRA-4 significantly lowered HbA1c levels with minimal side effects. Notably, increases in circulating GLP-1 were observed alongside improvements in glycemic control .

Comparative Data Table

Study TypeModel TypeKey Findings
Animal StudiesDiabetic MiceReduced blood glucose levels; improved glucose tolerance
Human TrialsType 2 Diabetes PatientsSignificant HbA1c reduction; increased GLP-1 levels
Mechanistic StudiesIn VitroIncreased L-cell proliferation; enhanced GLP-1 secretion

Implications for Treatment

The biological activity of GRA-4 suggests its potential as a therapeutic agent for managing type 2 diabetes. By modulating glucagon signaling and enhancing GLP-1 activity, GRA-4 may provide a dual approach to improving glycemic control while minimizing the risk of hypoglycemia commonly associated with other diabetes medications.

Q & A

Basic Research Questions

Q. What are the key pharmacological properties of GRA-4, and how are they validated in preclinical models?

GRA-4 (PF-06291874) is a non-peptide, orally active glucagon receptor antagonist with a molecular weight of 503.51 (C₂₆H₂₈F₃N₃O₄) and >98% purity. Preclinical validation includes:

  • In vitro binding assays : Measures antagonistic activity via competitive displacement of radiolabeled glucagon .
  • In vivo pharmacokinetics : Low clearance (e.g., 0.3 L/h/kg in rats) and high oral bioavailability (>50% in dogs) are confirmed through plasma exposure studies .
  • Metabolic efficacy : Dose-dependent glucose-lowering effects in diabetic db/db mice and reduced body weight in diet-induced obese (DIO) models .

Q. How is GRA-4 structurally characterized, and what methods ensure its stability?

Structural characterization involves:

  • X-ray crystallography : Co-crystallization of the glucagon receptor (GCGR) with GRA-4 using lipid cubic phase (LCP) methods to resolve ligand-binding domains .
  • NMR spectroscopy : Validates exendin-like structural motifs (e.g., tryptophan-cage fold) that enhance stability .
  • Purity assays : HPLC and mass spectrometry confirm >98% purity, with storage at -20°C to prevent degradation .

Advanced Research Questions

Q. What experimental designs address contradictory data on α-cell proliferation in GRA-4 studies?

Discrepancies arise from age-dependent responses:

  • Young vs. aged models : In young Gcgr−/− mice, α-cell hyperplasia is prominent, but aged models show restricted proliferation. Use longitudinal studies with timed antagonist administration and lineage-tracing (e.g., Pdx1-CreERT2) to track α-cell dynamics .
  • Compensatory mechanisms : Assess cross-talk with GLP-1 via dual receptor knockout models (e.g., Gcgr−/−;Glp1r−/−) to isolate glucagon-specific effects .

Q. How do mutagenesis studies clarify GRA-4’s interaction with GCGR residues?

Key residues (F22, V23, M27, D15) are critical for glucagon binding. Methodologies include:

  • Alanine scanning mutagenesis : Identifies residues disrupting GRA-4 binding via reduced antagonist potency (IC₅₀ shifts) .
  • Calcium mobilization assays : Measures impaired receptor internalization in mutants (e.g., P86S) to validate functional impacts .

Q. What strategies optimize in vivo models for evaluating GRA-4’s metabolic effects?

  • Diet-induced vs. genetic obesity : Compare GRA-4 efficacy in DIO mice (mimicking human T2DM) versus leptin-deficient (ob/ob) models .
  • Tissue-specific knockdowns : Use hepatocyte- or α-cell-specific Gcgr KO mice to dissect organ-level contributions to glucose homeostasis .

Q. How do structural insights from GCGR-GRA-4 complexes inform drug design?

  • Cryo-EM and X-ray structures : Reveal hydrophobic pockets in GCGR’s transmembrane domain targeted by GRA-4’s trifluoromethyl group .
  • Molecular dynamics simulations : Predict binding kinetics and guide substitutions (e.g., fluorinated side chains) to enhance half-life .

Q. Methodological Challenges and Solutions

Q. How to resolve discrepancies in glucagon and GLP-1 cross-regulation during antagonist studies?

  • Simultaneous receptor profiling : Use dual-agonist peptides (e.g., exendin-glucagon hybrids) to assess receptor crosstalk in vitro .
  • Circulating hormone quantification : ELISA for glucagon and GLP-1 amide in Gcgr−/− mice reveals compensatory incretin upregulation .

Q. What statistical approaches are critical for analyzing antagonist efficacy in heterogeneous cohorts?

  • Mixed-effects modeling : Accounts for variability in glucose tolerance tests across genetically diverse cohorts .
  • Meta-analysis : Aggregate data from multiple antagonist trials (e.g., MK-0893 vs. GRA-4) to identify conserved therapeutic pathways .

Q. Tables of Key Findings

Model System Key Observation Reference
db/db mice30% reduction in fasting glucose at 10 mg/kg GRA-4
Gcgr−/− mice3-10x increase in circulating GLP-1 amide
Aged mice (12+ months)Limited α-cell proliferation under GRA-4 treatment
HEK293-GCGR cellsIC₅₀ of 56 nM for human GCGR inhibition

Propriétés

IUPAC Name

3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDYYOQKQCCSDP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393124-08-7
Record name PF-06291874
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393124087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06291874
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-06291874
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGY4I8F278
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a flask containing ethyl 3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoate (117 mg, 0.22 mmol) was added water (0.55 mL), tetrahydrofuran (0.55 mL), and methanol (0.55 mL). Lithium hydroxide monohydrate (508 mg, 12.1 mmol) was then added. The suspension was stirred at room temperature for 18 hours. The reaction was concentrated and acidified to pH=3 with citric acid (10%). A white precipitate formed. The solid was filtered, rinsed with water, and dried under vacuum to give (+/−)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid (90 mg, 81%) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 7.88 (s, 1H), 7.73 (d, J=8.2 Hz, 2H), 7.65 (s, 1H), 7.39 (d, J=8.4 Hz, 2H), 6.80 (t, J=5.9 Hz, 1H), 6.56 (s, 2H), 5.16 (dd, J=7.8, 5.1 Hz, 1H), 3.71 (q, J=5.9 Hz, 2H), 2.69 (t, J=5.8 Hz, 2H), 2.04-1.91 (m, 1H), 1.88 (s, 6H), 1.86-1.67 (m, 1H), 1.63-1.31 (m, 2H), 0.96 (t, J=7.3 Hz, 3H). MS (M+1): 504.
Name
ethyl 3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoate
Quantity
117 mg
Type
reactant
Reaction Step One
Name
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
solvent
Reaction Step Two
Name
Lithium hydroxide monohydrate
Quantity
508 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(S)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid; (R)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid; (+/−)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid; (R)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid; and (S)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid; or a pharmaceutically acceptable salt thereof.
Name
(R)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(+/−)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(R)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(S)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucagon receptor antagonists-4
Reactant of Route 2
Glucagon receptor antagonists-4
Reactant of Route 3
Glucagon receptor antagonists-4
Reactant of Route 4
Glucagon receptor antagonists-4
Reactant of Route 5
Reactant of Route 5
Glucagon receptor antagonists-4
Reactant of Route 6
Glucagon receptor antagonists-4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.